2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Overview
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C8H8F3N3 and its molecular weight is 203.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Analogues and Derivatives : Trifluoromethylated analogues of 4,5‐dihydroorotic acid were synthesized using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. This process involved Michael-like 1,4-conjugate hydrocyanation adducts and resulted in the production of new trifluoromethylated analogues with potential applications in medicinal chemistry (Sukach et al., 2015).
Crystal Structure Studies : The crystal structure of derivatives like ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate has been studied, providing insights into the conformation and interaction characteristics of such compounds (Akkurt et al., 2015).
Biological Applications
Antibacterial and Antifungal Activities : Bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones have been evaluated for their antibacterial and antifungal properties, showing promise against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans (Aksinenko et al., 2016).
Potential Antitumor Activities : Enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized and evaluated, with one enantiomer showing higher antitumor activity against MCF-7, indicating potential applications in cancer therapy (Gao et al., 2015).
Antimicrobial Activity and Cytotoxic Investigation : Novel trifluoromethylated tetrazolo[1,5-a]pyrimidines demonstrated antimicrobial activity and were evaluated for cytotoxicity, showing potential as safe antimicrobial agents (Scapin et al., 2017).
Advanced Synthesis Techniques
Microwave-Assisted Synthesis : Microwave-assisted Cu-mediated trifluoromethylation of pyrimidine nucleosides has been developed, providing a scalable and high-yielding protocol for late-stage direct trifluoromethylation, relevant in pharmaceuticals (Mangla et al., 2021).
Efficient Synthesis for Antioxidant Agents : Pyrimido[4,5-d]pyrimidine derivatives synthesized using an iodine catalyst demonstrated potential as antioxidant agents, showcasing an efficient synthetic route (Cahyana et al., 2020).
Future Directions
The future directions for the research and development of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are promising. It is expected that many novel applications of TFMP derivatives, including this compound, will be discovered in the future . The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Pharmacokinetics
It is known that the lipophilicity of a drug can influence its absorption, distribution, metabolism, and excretion (adme) properties . As such, the lipophilic nature of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine may allow it to diffuse easily into cells , potentially influencing its bioavailability and overall pharmacokinetic profile.
Result of Action
Related pyrimidinamine derivatives have been shown to exhibit cytotoxic activities against various cancer cell lines . This suggests that this compound may also have potential antitumor effects.
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is dihydrofolate reductase (DHFR). By inhibiting DHFR, this compound effectively reduces the synthesis of tetrahydrofolate, which is essential for the production of nucleotides required for DNA and RNA synthesis . This inhibition leads to a decrease in the proliferation of rapidly dividing cells, making it a potential candidate for anticancer therapies.
Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways. These interactions often result in the modulation of protein activity, thereby influencing cellular processes such as apoptosis and cell cycle regulation .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes, which play a pivotal role in programmed cell death . Furthermore, it influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism .
In addition to its pro-apoptotic effects, this compound has been reported to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells . This inhibition is primarily attributed to its ability to interfere with DNA synthesis and repair mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the key mechanisms is the inhibition of dihydrofolate reductase (DHFR), which leads to a reduction in tetrahydrofolate levels . This reduction impairs the synthesis of nucleotides, thereby inhibiting DNA and RNA synthesis and ultimately leading to cell death.
Moreover, this compound has been shown to bind to specific proteins involved in cell signaling pathways, such as the MAPK pathway . By modulating the activity of these proteins, this compound can alter gene expression and cellular metabolism, leading to various cellular outcomes, including apoptosis and cell cycle arrest.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been a subject of investigation.
In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent with its mechanism of action, which involves the inhibition of nucleotide synthesis and modulation of cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Dosage studies have revealed that this compound exhibits a dose-dependent effect on tumor growth inhibition . At lower doses, it effectively reduces tumor size without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound is metabolized in the liver, where it undergoes various biotransformation reactions, including hydroxylation and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of the compound from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. This compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, it has been shown to bind to plasma proteins, which can influence its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and proteins involved in metabolic pathways, while in the nucleus, it affects DNA synthesis and repair processes .
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)7-13-3-5-1-2-12-4-6(5)14-7/h3,12H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHUOYPEBUGEJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=NC=C21)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594029 | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647863-02-3 | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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